Elaiophylin

Description

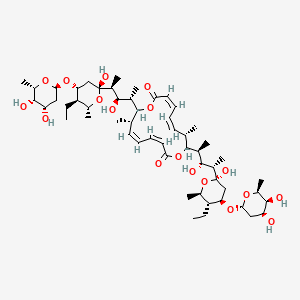

Elaiophylin is a 16-membered macrodiolide with C2-symmetry, first isolated from Streptomyces species . Its dimeric structure consists of two identical 16-membered lactone rings, each substituted with a 2-deoxy-l-fucose sugar moiety . This compound exhibits diverse biological activities, including antimicrobial, anticancer, immunosuppressive, and antiangiogenic effects . Mechanistically, it acts as a late-stage autophagy inhibitor by blocking autophagosome-lysosome fusion , disrupts the Hsp90/Cdc37 chaperone complex , and induces oxidative stress and mitochondrial dysfunction in cancer cells .

Properties

IUPAC Name |

(3Z,5Z,7S,8S,11Z,13Z,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15-,20-16-,21-18-,22-17-/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERMIPXNLXAPD-MZLWLILLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C\C=C/[C@@H]([C@H](OC(=O)/C=C\C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fermentation-Based Biosynthesis

This compound is naturally produced by Streptomyces species under optimized fermentation conditions. A study demonstrated that Streptomyces melanosporofaciens achieves this compound yields of 1.2 g/kg of fermentation medium through sporulation condition optimization. Key parameters include:

-

Carbon source : Glycerol or glucose (4–6% w/v)

-

Nitrogen source : Soybean meal or yeast extract (2–3% w/v)

-

pH : Maintained at 6.8–7.2

-

Temperature : 28–30°C

-

Aeration : 0.5–1.0 vvm (volume per volume per minute)

Notably, methoxy-substituted analogs (e.g., 11-O-methylthis compound) may form as artifacts during extraction if methanol is used, highlighting the sensitivity of this compound’s hemiketal moieties to nucleophilic substitution.

Genetic and Enzymatic Insights

The this compound biosynthetic gene cluster (ela) in Streptomyces spp. includes polyketide synthase (PKS) genes (elaE, elaF, elaG) and glycosylation genes (elaO). Key enzymatic steps involve:

-

Macrocyclic core assembly : Type I PKS modules generate the aglycone backbone via malonyl-CoA and methylmalonyl-CoA extender units.

-

Glycosylation : Deoxyfucose units are attached at C-13 and C-13′ by glycosyltransferase ElaO.

-

Post-PKS modifications : Oxidoreductases and methyltransferases introduce hydroxyl and methoxy groups.

Transcriptional regulator GdmRIII negatively controls ela gene expression, suggesting that metabolic engineering to disrupt GdmRIII could enhance this compound production.

Chemical Synthesis Strategies

Total Synthesis from Chiral Building Blocks

Seebach et al. accomplished the first total synthesis of 11,11′-di-O-methylelaiophylidene (aglycone 8a ), a key this compound analog, using chiral pool precursors:

-

Starting materials : (R)-3-hydroxybutyrate (from polyhydroxybutyrate) and (S)-malic ester.

-

Key steps :

-

α-Alkylation of β-hydroxy ester alkoxide-enolates to establish C-2 and C-3 stereochemistry.

-

Aldol coupling of macrocyclic dialdehyde 10 and silyl-protected dihydroxy ketone 11 using a Z-boron enolate (diastereoselectivity: 42% for major product).

-

Acid-catalyzed methanolysis to form the methyl acetal (yield: 49%).

-

The 35-step synthesis achieved an overall yield of 7%, underscoring the complexity of stereochemical control.

Fragment Synthesis and Convergent Approaches

A stereoselective synthesis of this compound fragments 3 and 7 utilized epichlorohydrin as the starting material:

-

Fragment 3 synthesis :

-

Jacobsen kinetic resolution to obtain epoxide intermediates (ee > 98%).

-

Prins cyclization to form the tetrahydropyran ring (yield: 65%).

-

-

Fragment 7 synthesis :

This approach highlights the utility of transition-metal catalysis in constructing this compound’s macrocyclic framework.

Comparative Analysis of Preparation Methods

Challenges and Innovations

Stereochemical Complexity

This compound’s 22 stereocenters demand precise chiral induction. Diastereoselective α-alkylations and Evans’ aldol methodology have been critical, yet minor deviations lead to epimerization.

Stability Considerations

The aglycone 8a is unstable under acidic aqueous conditions, complicating glycosylation steps. Protective group strategies (e.g., tert-butyldimethylsilyl ethers) mitigate premature degradation.

Recent Advances (2023–2025)

-

CRISPR-Cas9 editing : Knockout of gdmRIII in Streptomyces hygroscopicus increased this compound titers by 3.8-fold.

-

Biocatalytic glycosylation : Engineered glycosyltransferases improved deoxyfucose attachment efficiency (k<sub>cat</sub>/K<sub>M</sub> = 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxane rings can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the oxane rings can produce simpler alcohols.

Scientific Research Applications

Anticancer Activity

Elaiophylin has been identified as a potent autophagy inhibitor with significant anticancer properties. Research indicates that it effectively induces cell death in various cancer types through multiple mechanisms:

- Mechanism of Action : this compound down-regulates SIRT1 (Sirtuin 1), which influences the deacetylation and mitochondrial localization of FoxO3a, leading to increased oxidative stress and autophagic cell death in cancer cells .

- Case Studies :

- Uveal Melanoma : In vitro studies showed that this compound inhibited tumorigenesis in human uveal melanoma (UM) cell lines by suppressing mitophagy and inducing oxidative stress .

- Ovarian Cancer : this compound demonstrated significant antitumor efficacy in ovarian cancer models, both as a standalone treatment and in combination with cisplatin, enhancing the cytotoxic effects against resistant cancer cells .

Mechanistic Insights

This compound's ability to modulate autophagy has been linked to its pro-apoptotic effects:

- Induction of Apoptosis : Studies have shown that this compound significantly increases apoptotic cell populations in treated cancer cell lines .

- Paraptosis Induction : It has been observed to trigger paraptosis—a form of programmed cell death characterized by cytoplasmic vacuolization—especially in drug-resistant cancer cells .

Immunomodulatory Effects

Beyond its anticancer properties, this compound exhibits immunosuppressive effects:

- Immunosuppressive Activity : Research suggests that this compound can modulate immune responses, which may be beneficial in conditions requiring immunosuppression or in the context of certain cancers where immune evasion is a challenge .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent:

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens, although detailed investigations are still required to fully elucidate its potential in this area .

Pharmacological Potential

The pharmacological implications of this compound extend to metabolic regulation:

- Weight Management : Recent findings suggest that this compound may aid in weight management by activating AMPK (AMP-activated protein kinase), which plays a crucial role in metabolic processes .

Summary of Findings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and oxane rings play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Macrodiolides

Elaiophylin belongs to a family of macrodiolides with distinct structural and functional properties. Key analogues include:

Table 1: Structural and Functional Comparison of Macrodiolides

Key Insights :

- This compound vs. Conglobatin A : Both disrupt Hsp90/Cdc37, but this compound is 1.6× more potent . Conglobatin A selectively targets K-Ras-driven cancers, while this compound also inhibits autophagy .

- Bispolides : Larger 20-membered macrodiolides with antibacterial activity but lack autophagy-modulating effects .

- Efomycin M : A derivative optimized for selectin inhibition, diverging from this compound’s primary mechanisms .

Comparison with Hsp90-Targeting Compounds

This compound’s inhibition of the Hsp90/Cdc37 complex distinguishes it from ATP-pocket-binding Hsp90 inhibitors:

Table 2: Hsp90 Inhibitors by Mechanism

Key Insights :

- This compound vs. Geldanamycin : this compound avoids ATP-pocket binding, reducing off-target effects. Geldanamycin derivatives (e.g., 17-AAG) induce proteasomal degradation of Hsp90 clients, whereas this compound preserves client proteins but disrupts chaperone assembly .

- Selectivity: this compound’s K-Ras selectivity stems from downregulating Galectin-3, a K-Ras nanocluster scaffold .

Comparison with Co-Produced Streptomyces Metabolites

This compound is often co-produced with other polyketides in Streptomyces strains, but their biosynthetic and functional profiles differ:

Table 3: Co-Produced Metabolites in Streptomyces

Key Insights :

Mechanistic Differentiation from Autophagy Modulators

While this compound is a late-stage autophagy inhibitor, other autophagy modulators act differently:

Biological Activity

Antimicrobial Activity

Elaiophylin has demonstrated potent antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The compound's ability to inhibit the growth of clinically relevant pathogens such as Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa highlights its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

One of the most promising aspects of this compound is its anticancer potential. Research has revealed that this compound exhibits significant antitumor activity against various cancer types:

- Ovarian Cancer: this compound has shown remarkable efficacy in inhibiting ovarian cancer cell growth. It induces paraptosis, a type of programmed cell death, by triggering excessive endoplasmic reticulum (ER) stress and ER-derived vacuolization .

- Lung Adenocarcinoma: Studies have demonstrated that this compound inhibits tumorigenesis in human lung adenocarcinoma cells . The compound's mechanism of action involves suppressing mitophagy and inducing oxidative stress.

- Uveal Melanoma: this compound has exhibited potent anticancer activity in both human uveal melanoma cell lines and primary cells. Its effect is mediated through the suppression of mitophagy and induction of oxidative stress, leading to autophagic cell death .

Case Study: this compound in Combination Therapy

Research has shown that this compound can enhance the efficacy of conventional chemotherapy drugs. In a study by Zhao et al., this compound demonstrated potent antitumor efficacy both as a single agent and in combination with cisplatin, particularly under hypoxic conditions . This synergistic effect suggests that this compound could potentially be used to improve the outcomes of existing cancer treatments.

Autophagy Inhibition

This compound has been identified as a novel autophagy inhibitor. It exerts its effects by:

- Inhibiting intracellular proteolytic activity

- Reducing the enzymatic activity of cathepsins CTSB and CTSD

- Impairing the maturation of CTSB and CTSD

These actions result in the accumulation of autophagy surface marker proteins LC3B and SQSTM1 (p62), indicating a blockage in the autophagic process .

Immunosuppressive Activity

This compound and its derivatives have shown promising immunosuppressive properties. One notable derivative, efomycin M, is currently in preclinical trials for the treatment of various conditions:

Efomycin M acts as a specific small molecule inhibitor of selectin, demonstrating the potential of this compound derivatives in modulating immune responses.

Other Biological Activities

This compound has also exhibited:

- Anthelmintic activity

- Anti-inflammatory properties

- Antiviral effects

- α-Glucosidase inhibitory activity

These diverse biological activities underscore the compound's potential in various therapeutic applications.

Structure-Activity Relationship

Research into the structure-activity relationship of this compound has revealed that its unique C2-symmetric structure and hemiketal moiety play crucial roles in its biological activities . This understanding could guide future efforts in developing more potent or targeted derivatives of this compound.

Q & A

Q. How should researchers optimize this compound treatment protocols for in vivo studies?

- Answer :

- Dose titration : Start with 2–5 mg/kg (intraperitoneal) based on xenograft studies, adjusting for toxicity .

- Pharmacokinetic profiling : Monitor plasma half-life and tumor penetration using LC-MS/MS .

- Combination therapy : Test synergy with standard chemotherapeutics (e.g., cisplatin in ovarian cancer) to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.